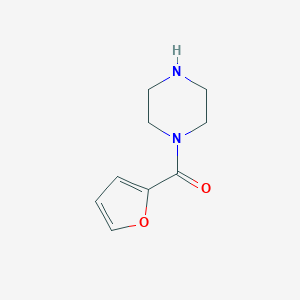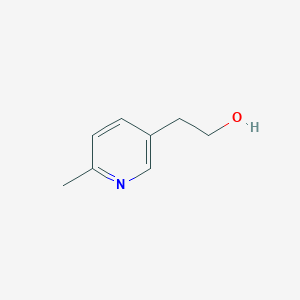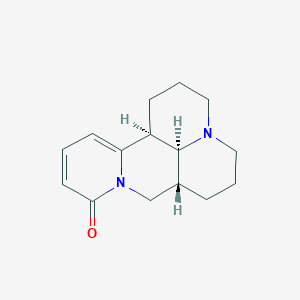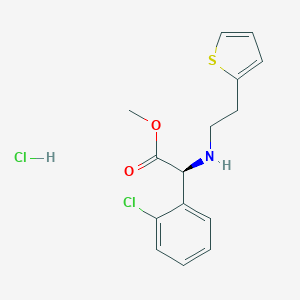
(5-Amino-2-nitrophenyl)methanol
Overview
Description
“(5-Amino-2-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 . It is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “(5-Amino-2-nitrophenyl)methanol” is 1S/C7H8N2O3/c8-6-1-2-7 (9 (11)12)5 (3-6)4-10/h1-3,10H,4,8H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(5-Amino-2-nitrophenyl)methanol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Biochemical Research
“(5-Amino-2-nitrophenyl)methanol” is a compound that can be used in biochemical research . Its properties, such as its molecular weight and InChI key, make it suitable for various biochemical applications .
Inhibitor of PqsD in Pseudomonas aeruginosa
Compounds based on a (2-nitrophenyl)methanol scaffold, which is similar to the (5-Amino-2-nitrophenyl)methanol structure, have been shown to be promising inhibitors of PqsD . PqsD is a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .
Anti-infective Research
The structure-activity relationship of (2-nitrophenyl)methanol derivatives has been studied, leading to the discovery of derivatives with improved in cellulo efficacy . This provides new perspectives towards the application of PqsD inhibitors as anti-infectives .
Synthesis of m-Aryloxy Phenols
While not directly related to (5-Amino-2-nitrophenyl)methanol, compounds with a similar structure, such as (2-nitrophenyl)methanol, have been used in the synthesis of m-aryloxy phenols . This suggests potential applications of (5-Amino-2-nitrophenyl)methanol in similar chemical reactions .
Safety and Hazards
properties
IUPAC Name |
(5-amino-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDIPNKJJLFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531099 | |
| Record name | (5-Amino-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-nitrophenyl)methanol | |
CAS RN |
77376-03-5 | |
| Record name | (5-Amino-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














